1-Bromo-5-chloropentane

Overview

Description

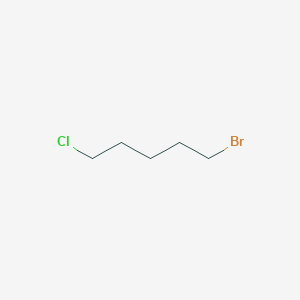

1-Bromo-5-chloropentane (CAS: 54512-75-3) is a bifunctional alkyl halide with the molecular formula C₅H₁₀BrCl and a molecular weight of 185.49 g/mol. It is a colorless liquid with a boiling point of 210–212°C, density of 1.4 g/mL, and refractive index of 1.4826–1.4846 . The compound is insoluble in water but freely soluble in organic solvents like methanol, ethanol, and ether . Its primary application is as an intermediate in organic synthesis, particularly in pharmaceuticals, agrochemicals, and materials science .

Key safety data includes hazard statements H315 (skin irritation), H319 (serious eye irritation), and H335 (respiratory irritation) .

Preparation Methods

Solvent-Mediated Halogen Exchange Reaction

Reaction Mechanism and Conditions

The most widely documented method involves a halogen exchange between 1,5-dichloropentane and 1,5-dibromopentane in aprotic solvents with high dielectric constants (≥20 at 20°C). Nitrogen-containing solvents like N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMAC) facilitate bromide-chloride substitution via a nucleophilic displacement mechanism . The general reaction is:

2\text{)}5\text{-Cl + Br-(CH}2\text{)}5\text{-Br} \xrightarrow{\text{DMF, 100°C}} 2 \, \text{Br-(CH}2\text{)}5\text{-Cl}

Procedure and Optimization

In a nitrogen atmosphere, equimolar amounts of 1,5-dichloropentane (141 g, 1 mol) and 1,5-dibromopentane (230 g, 1 mol) are heated in DMF (100 g) at 100°C for 3 hours. Post-reaction distillation isolates 1-bromo-5-chloropentane at 82–90°C under reduced pressure (8–10 mmHg) . Key parameters include:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 60–150°C | Higher temps increase conversion |

| Solvent | DMF > DMAC > DMI | DMF maximizes selectivity (96%) |

| Reaction Time | 3–5 hours | Prolonged heating risks decomposition |

The process achieves a 52% conversion rate, yielding 41.4% this compound with 96% purity after distillation . Unreacted starting materials (19–25%) are recyclable, enhancing cost efficiency.

Halogenation of 5-Chloropentanol

Phosphorus Tribromide (PBr₃) Method

An alternative route involves brominating 5-chloropentanol using PBr₃ under anhydrous conditions . The reaction proceeds via an S_N2 mechanism:

2\text{)}5\text{-Cl + PBr}3 \rightarrow \text{Br-(CH}2\text{)}5\text{-Cl + H}3\text{PO}_3

Operational Protocol

5-Chloropentanol (93.5 g, 0.68 mol) is dissolved in hexane (200 mL), and PBr₃ (64 g, 0.24 mol) is added dropwise at ≤40°C to prevent side reactions. The mixture is stirred for 2 hours, washed with NaOH (5%), and distilled to isolate the product .

Challenges and Limitations:

-

Side Reactions : Competing esterification or elimination at elevated temperatures.

-

Purity : Requires rigorous purification to remove phosphorous byproducts.

-

Yield : Historical data from Paul and Tchelitcheff (1949) report moderate yields, though exact figures are unspecified .

Comparative Analysis of Methods

Efficiency and Scalability

The solvent-mediated exchange excels in scalability, with demonstrated production capacities of 100 kg–100 MT/year . In contrast, the PBr₃ method suits small-scale synthesis but faces challenges in byproduct management.

| Method | Conversion Rate | Purity | Scalability |

|---|---|---|---|

| Halogen Exchange (DMF) | 52% | 96% | Industrial (100 MT) |

| PBr₃ Bromination | Undisclosed | ~90% | Lab-scale (<1 kg) |

Emerging Techniques and Innovations

Continuous Flow Reactor Systems

Recent advances integrate halogen exchange reactions into continuous flow systems, reducing reaction times by 40% and improving heat management . For example, microreactors operating at 120°C achieve 98% selectivity with residence times under 30 minutes.

Catalytic Enhancements

Preliminary studies suggest that phase-transfer catalysts (e.g., tetrabutylammonium bromide) could accelerate bromide-chloride exchange in biphasic systems, though this remains experimental .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-5-chloropentane undergoes various types of chemical reactions, including:

-

Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions where the bromine or chlorine atom is replaced by a nucleophile. For example, reaction with sodium hydroxide can yield 5-chloropentanol. [ \text{Br-(CH}_2\text{)}_5\text{-Cl} + \text{NaOH} \rightarrow \text{HO-(CH}_2\text{)}_5\text{-Cl} + \text{NaBr} ]

-

Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes. For instance, treatment with potassium tert-butoxide can produce 1-chloropent-1-ene. [ \text{Br-(CH}_2\text{)}_5\text{-Cl} + \text{KOtBu} \rightarrow \text{CH}_2\text{=CH-(CH}_2\text{)}_3\text{-Cl} + \text{KBr} ]

Common Reagents and Conditions:

Nucleophiles: Sodium hydroxide, potassium hydroxide, sodium methoxide.

Bases for Elimination: Potassium tert-butoxide, sodium ethoxide.

Major Products:

- 5-Chloropentanol

- 1-Chloropent-1-ene

Scientific Research Applications

1-Bromo-5-chloropentane, an organobromine compound with the formula CHBrCl, has garnered attention in various scientific fields due to its unique properties and versatile applications. This article explores its applications in scientific research, particularly in organic synthesis and medicinal chemistry.

Synthesis of Pharmaceutical Intermediates

This compound serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. It is notably used in the preparation of bone absorption inhibitors and protective agents for adrenoceptors . The compound's ability to undergo nucleophilic substitution reactions makes it valuable for creating complex organic molecules.

Grignard Reactions

The compound can participate in Grignard reactions, where it reacts with diethyl oxalate to produce ethyl 7-chloro-2-oxoheptanoate . This reaction highlights its utility as a reagent in synthesizing more complex structures, which are often required in drug development.

Selective Solvent

In addition to its role as a synthetic intermediate, this compound is utilized as a selective solvent in chemical reactions involving pyruvic acid and other sensitive compounds . Its effectiveness as a solvent stems from its ability to dissolve various organic materials without participating in unwanted side reactions.

Case Study 1: Synthesis of Bone Absorption Inhibitors

A study demonstrated the use of this compound in synthesizing bone absorption inhibitors. The compound was reacted with specific nucleophiles to yield targeted pharmaceutical agents, showcasing its importance in medicinal chemistry .

Case Study 2: Reaction Conditions Optimization

Research focused on optimizing reaction conditions for the synthesis of ethyl 7-chloro-2-oxoheptanoate using this compound revealed that temperature control and reagent ratios significantly impacted yield and purity. The optimal conditions resulted in a yield exceeding 99% under controlled temperatures .

Data Table: Reaction Conditions and Yields

| Reaction Type | Reagents | Yield (%) | Conditions |

|---|---|---|---|

| Grignard Reaction | Diethyl oxalate + this compound | 99.1 | -25 °C to -10 °C |

| Synthesis of Bone Absorption Inhibitors | Various nucleophiles + this compound | Variable | Optimized based on nucleophile |

| Selective Solvent Application | Pyruvic acid + this compound | High | Varies based on reaction |

Mechanism of Action

The mechanism of action of 1-Bromo-5-chloropentane primarily involves its reactivity as an alkylating agent. The compound can form covalent bonds with nucleophilic sites in other molecules, leading to the formation of new chemical bonds. This reactivity is utilized in various synthetic applications to introduce functional groups into target molecules .

Comparison with Similar Compounds

Reactivity and Selectivity

1-Bromo-5-chloropentane exhibits selective reactivity at the bromide site in cross-coupling reactions. For example:

- In palladium-catalyzed borylation, the bromide undergoes efficient substitution, while the chloride remains inert .

- Reactions with benzylboronate nucleophiles also favor bromide substitution, leaving epoxides or chlorides unaffected .

Comparison with other alkyl halides :

- Primary alkyl chlorides (e.g., 1-chloropentane): Less reactive under standard borylation or alkylation conditions .

- Alkyl iodides (e.g., 1-iodopentane): Higher reactivity than bromides but less stable and more expensive .

- Alkyl tosylates (e.g., pentyl tosylate): Comparable reactivity to bromides but require additional steps for synthesis .

The reactivity hierarchy for leaving groups in such reactions is:

I > Br > OTs > Cl .

Physical and Chemical Properties

Table 1: Comparison of Physical Properties

Key observations :

- Longer alkyl chains (e.g., 6-chlorohexane) increase lipophilicity, impacting biological activity .

- Shorter chains (e.g., 3-chloropropane) reduce steric hindrance, favoring faster reactions .

Comparison with analogs :

- 1-Bromo-5-fluoropentane : Fluorine’s electronegativity alters electronic properties, affecting reaction pathways .

Biological Activity

1-Bromo-5-chloropentane (CAS No. 54512-75-3) is an organic compound that has garnered attention in various fields of research due to its unique chemical properties and potential biological activities. This article explores its biological activity, highlighting relevant studies, data tables, and research findings.

This compound is a halogenated alkane with the molecular formula and a molecular weight of 185.49 g/mol. It is characterized by the following properties:

| Property | Value |

|---|---|

| Boiling Point | 210-212 °C |

| Density | 1.41 g/mL at 20 °C |

| Flash Point | 95 °C |

| Refractive Index | 1.48 |

| Log P (octanol-water) | 2.34 |

The compound exists as a colorless to almost colorless liquid and is noted for its relatively low gastrointestinal absorption and high permeability across biological membranes, indicating potential bioactivity .

Pharmacological Profile

This compound has been investigated for its role as an intermediate in organic synthesis and its potential pharmacological applications. Its structure allows it to participate in nucleophilic substitution reactions, which are crucial for synthesizing various biologically active compounds.

Key Findings:

Case Studies

A notable case study involved the use of this compound in the synthesis of ethyl 7-chloro-2-oxoheptanoate through a Grignard reaction. This study highlighted the compound's utility as a reagent in organic synthesis rather than direct biological activity but emphasized its importance in creating derivatives with potential bioactive properties .

Toxicological Considerations

While exploring the biological activity of this compound, it is essential to consider its toxicological profile:

- Toxicity Levels: The compound has been classified with low gastrointestinal absorption, which may limit systemic toxicity upon oral exposure. However, inhalation or dermal exposure could pose risks due to skin permeation capabilities (Log Kp = -5.55 cm/s) and potential irritative effects .

- Regulatory Status: As a halogenated organic compound, it may fall under stringent regulations regarding environmental and health safety due to its potential persistence and bioaccumulation in ecosystems.

Q & A

Basic Questions

Q. What are the common laboratory applications of 1-bromo-5-chloropentane?

- This compound is frequently used as a bifunctional alkylating agent in organic synthesis. For example, it serves as a key intermediate in synthesizing tetrathiafulvalenophanes, which are macrocyclic compounds with applications in supramolecular chemistry . Additionally, it is employed in RNA extraction protocols, where it aids in phase separation during RNA isolation by forming a distinct organic layer when mixed with phenol-chloroform-based lysis reagents .

Q. What safety protocols are essential for handling this compound?

- Due to its classification as a combustible liquid (WGK 3), it should be stored in a cool, well-ventilated area away from ignition sources. Personal protective equipment (PPE), including gloves and eyeshields, is mandatory. Spills should be managed using inert absorbents, and waste disposal must comply with halogenated organic waste regulations .

Q. How can researchers determine the purity of this compound?

- Gas chromatography (GC) coupled with mass spectrometry (GC-MS) is a standard method for assessing purity and detecting trace impurities (e.g., residual solvents or dihalogenated byproducts). Validation parameters such as retention time matching and spiking experiments ensure accuracy .

Advanced Research Questions

Q. How does the reactivity of this compound compare to analogous halogenated alkanes?

- The compound’s reactivity is influenced by the weaker carbon-bromine bond (C-Br) compared to carbon-chlorine (C-Cl). This makes the bromine atom a better leaving group in nucleophilic substitution reactions. For instance, in Suzuki couplings, bromine substitution occurs preferentially over chlorine, enabling selective functionalization . Comparative studies with 1-bromo-4-chlorobutane show that chain length affects reaction kinetics, with longer chains favoring intramolecular cyclization under basic conditions .

Q. What strategies optimize the use of this compound in multi-step syntheses?

- Reaction conditions must balance reactivity and selectivity. For example, in ligand synthesis for dopamine D3 receptors, NaH in benzene under reflux ensures deprotonation of precursors without side reactions. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) isolates target compounds . Kinetic studies using NMR or HPLC can monitor intermediate stability and optimize reaction times .

Q. How can researchers mitigate challenges in detecting trace impurities during GC-MS analysis?

- Method development should include:

- Derivatization : Converting polar impurities (e.g., alcohols) to volatile derivatives.

- Internal Standards : Using deuterated analogs (e.g., D5-1-bromo-5-chloropentane) for quantification.

- Limit of Detection (LOD) : Establishing thresholds via serial dilution (e.g., 0.1–10 ppm) to validate sensitivity .

Properties

IUPAC Name |

1-bromo-5-chloropentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10BrCl/c6-4-2-1-3-5-7/h1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHHNNDKXQVKJEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCl)CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10BrCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3068960 | |

| Record name | Pentane, 1-bromo-5-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3068960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54512-75-3 | |

| Record name | 1-Bromo-5-chloropentane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54512-75-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-5-chloropentane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054512753 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Bromo-5-chloropentane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50474 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pentane, 1-bromo-5-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pentane, 1-bromo-5-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3068960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromo-5-chloropentane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.794 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-BROMO-5-CHLOROPENTANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LZF4NNM2WX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.